[(Tert-butoxycarbonyl)amino](3-fluoro-4-methylphenyl)acetic acid
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Overview
Description
(Tert-butoxycarbonyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 3-fluoro-4-methylphenyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 3-fluoro-4-methylphenyl acetic acid moiety. One common method involves the reaction of 3-fluoro-4-methylphenyl acetic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(Tert-butoxycarbonyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The 3-fluoro-4-methylphenyl moiety can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (Tert-butoxycarbonyl)aminoacetic acid
- (Tert-butoxycarbonyl)aminoacetic acid
- (Tert-butoxycarbonyl)aminoacetic acid
Uniqueness
(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of both the Boc protecting group and the 3-fluoro-4-methylphenyl moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H18FNO4 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18FNO4/c1-8-5-6-9(7-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
SJQUIPVUDCRULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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